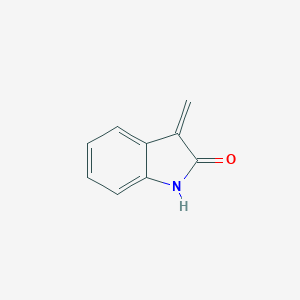

3-Methyleneoxindole

Übersicht

Beschreibung

3-Methyleneoxindole is an oxidation product of the plant auxin, indole-3-acetic acid. It is a metabolite that plays a significant role in various biological processes, particularly in plant growth and development. This compound is known for its strong auxin activity, which is more effective than indole-3-acetic acid in regulating the growth of plant explants during micropropagation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyleneoxindole can be synthesized through a two-step process from isatins via a Peterson olefination. This method involves the reaction of isatins with trimethylsilylmethylmagnesium chloride in the presence of boron trifluoride etherate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from isatins via Peterson olefination provides a convenient and flexible route that can be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyleneoxindole undergoes various chemical reactions, including:

Oxidation: It is formed through the oxidative decarboxylation of indole-3-acetic acid.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation of indole-3-acetic acid using plant peroxidases.

Substitution: Reagents such as trimethylsilylmethylmagnesium chloride and boron trifluoride etherate are used in the synthesis process.

Major Products Formed: The primary product formed from the oxidation of indole-3-acetic acid is this compound .

Wissenschaftliche Forschungsanwendungen

3-Methyleneoxindole has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: The compound plays a crucial role in plant growth regulation and micropropagation.

Medicine: Research indicates its potential use in cancer therapy due to its cytotoxic properties.

Industry: It is utilized in the production of plant growth regulators and other agricultural chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyleneoxindole involves its ability to bind to ribosomes, thereby inhibiting the attachment of viral messenger RNA. This property underlies its antiviral effects, as demonstrated in studies with poliovirus-infected HeLa cells . Additionally, its strong auxin activity is attributed to its role as an oxidation product of indole-3-acetic acid, which is essential for plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A precursor to 3-Methyleneoxindole and a well-known plant auxin.

3-Methyloxindole: Another metabolite of indole-3-acetic acid with similar properties.

Uniqueness: this compound is unique due to its higher auxin activity compared to indole-3-acetic acid, making it more effective in promoting plant growth and development . Its potential use in cancer therapy also sets it apart from other similar compounds .

Biologische Aktivität

3-Methyleneoxindole (MOI) is a significant compound derived from the enzymatic oxidation of indole-3-acetic acid (IAA), a well-known plant growth hormone. Research has revealed various biological activities associated with MOI, particularly in the fields of plant physiology and pharmacology. This article compiles findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

1. Auxin Activity in Plants

Auxin-like Effects:

this compound has been shown to exhibit auxin-like effects, significantly influencing plant growth. A notable study demonstrated that MOI is at least 50-fold more effective than IAA in stimulating the growth of wheat coleoptiles, indicating its potential as a potent growth regulator in agricultural applications .

Mechanism of Action:

The mechanism by which MOI promotes growth involves its unique ability to bind to sulfhydryl compounds, unlike IAA and its oxidation products. This binding allows MOI to function effectively even in the presence of chelating agents like ethylenediaminetetraacetic acid (EDTA), which inhibit IAA activity by chelating essential metal ions required for its action .

2. Antiviral Activity

Inhibition of Viral Replication:

Research has identified this compound as an inhibitor of various viruses, including herpes simplex virus and mengovirus. In vitro studies indicated that MOI selectively inhibits viral replication, making it a candidate for further investigation as a therapeutic agent against viral infections .

Mechanism of Antiviral Action:

The antiviral properties are attributed to MOI's ability to interfere with cellular protein synthesis necessary for viral replication. This interference is thought to occur through direct inhibition of viral and host cell protein synthesis pathways .

3. Inhibition of Glyoxalase I

Potential Cancer Therapeutics:

Another area of significant interest is the role of this compound as a potential inhibitor of Glyoxalase I (GxI), an enzyme involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. A study proposed that the conjugate formed between glutathione and this compound (GSMOI) could inhibit GxI, leading to increased levels of methylglyoxal and subsequent induction of apoptosis in cancer cells .

Kinetic Studies:

Kinetic studies on GSMOI have shown that it undergoes elimination reactions under physiological conditions, potentially leading to the release of active MOI that can alkylate and inhibit GxI . This mechanism positions MOI as a promising compound in cancer research.

4. Summary of Biological Activities

5. Case Studies

Case Study 1: Auxin Activity in Wheat

- Conducted by Basu and Tuli (1972), this study highlighted the enhanced growth response in wheat coleoptiles treated with MOI compared to those treated with IAA alone, establishing MOI's role as a superior auxin analog .

Case Study 2: Antiviral Efficacy

Eigenschaften

IUPAC Name |

3-methylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXUUWYVUGBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171855 | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861-29-6 | |

| Record name | Methyleneoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyleneoxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MOI exert its effects on plant growth?

A1: MOI exhibits a complex relationship with plant growth, acting as an intermediary in some IAA-mediated growth responses. It stimulates growth in some instances, such as the elongation of wheat coleoptiles. [] This effect is attributed to MOI's ability to bypass the inhibitory effect of ethylenediaminetetraacetic acid (EDTA), which chelates manganese ions necessary for IAA oxidation. [] Conversely, MOI has also shown inhibitory effects on plant growth. [] This duality might stem from its reactivity with sulfhydryl groups, potentially influencing regulatory enzymes and metabolic pathways. [, ]

Q2: What is the role of MOI in IAA metabolism in plants?

A2: MOI is an intermediate in the oxidative degradation pathway of IAA in plants. [, ] Studies have shown that pea seedling extracts convert IAA to 3-hydroxymethyloxindole, which spontaneously dehydrates to MOI. [] MOI can be further reduced to the non-toxic compound 3-methyloxindole by a reduced triphosphopyridine nucleotide-linked enzyme, effectively detoxifying it. []

Q3: How does MOI interact with sulfhydryl groups?

A3: MOI acts as a sulfhydryl reagent, forming stable adducts with compounds containing free sulfhydryl groups, such as 2-mercaptoethanol. [, ] This reactivity likely underpins its diverse biological effects, including its influence on plant growth, enzyme activity, and even its bactericidal action. [, ]

Q4: What is the molecular formula and weight of MOI?

A4: The molecular formula of 3-methyleneoxindole is C9H7NO, and its molecular weight is 145.16 g/mol.

Q5: Are there any characteristic spectroscopic features of MOI?

A5: Yes, MOI can be characterized using various spectroscopic techniques. For instance, its ultraviolet-visible (UV-Vis) absorption spectrum can be used to monitor its formation and reactions. [, ] Infrared (IR) spectroscopy can provide information about its functional groups, and mass spectrometry (MS) can confirm its molecular weight and fragmentation pattern. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can elucidate its structure and provide information about its interactions with other molecules. []

Q6: Is MOI stable under different conditions?

A6: The stability of MOI can be influenced by factors like pH and temperature. For example, 3-hydroxymethyloxindole readily dehydrates to MOI at physiological pH. [] The stability of MOI in different solvents and formulations needs to be carefully assessed for its potential applications. []

Q7: Does MOI participate in any known enzymatic reactions?

A7: While MOI itself is not known to possess catalytic activity, it plays a role in enzymatic reactions as a substrate or an intermediate. For instance, wheat germ extracts contain an enzyme, this compound reductase, that specifically reduces MOI to 3-methyloxindole. [, ] This enzyme utilizes reduced triphosphopyridine nucleotide (NADPH) as a cofactor and exhibits a high affinity for MOI, suggesting that MOI is its natural substrate. []

Q8: Can computational methods be employed to study MOI and its interactions?

A8: Absolutely. Computational chemistry and modeling techniques can provide valuable insights into the structure, properties, and interactions of MOI. For example, molecular docking simulations can be used to explore how MOI interacts with its biological targets, such as enzymes or receptors. [] Molecular dynamics simulations can provide information about the dynamic behavior of MOI in solution or in complex with other molecules. [] Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of MOI analogs based on their structural features, aiding in the design of novel compounds with improved properties. []

Q9: How do structural modifications of MOI affect its biological activity?

A9: While specific SAR studies focusing solely on MOI are limited in the provided research, it's clear that even minor structural changes to the indole ring system can drastically alter biological activity. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA) demonstrates significantly greater hormonal activity compared to IAA due to its resistance to peroxidase oxidation. [] This highlights the importance of the indole ring's electronic and steric properties for biological activity. Further research exploring targeted modifications to the methylene group or substitutions on the aromatic ring of MOI would provide valuable information regarding its interaction with biological targets and potential for optimization towards specific applications.

Q10: Is there any information available on the safety and handling of MOI?

A10: The provided research focuses primarily on the biochemical and biological aspects of MOI. Information regarding its safety, handling, and potential hazards is not discussed. It is crucial to consult relevant safety data sheets and follow appropriate laboratory procedures when handling MOI and related compounds.

Q11: What are the known mechanisms of action of MOI in different biological systems?

A11: MOI exerts its effects through diverse mechanisms:

- Enzyme Inhibition: MOI inhibits specific enzymes, such as this compound reductase, by acting as a substrate. [] It can also inactivate enzymes like glutathione S-transferase pi (GST pi) by covalently modifying a tryptophan residue in the active site. []

- Bactericidal Action: MOI displays bactericidal activity, particularly against actively growing bacteria. [] Its mechanism of action is linked to its sulfhydryl reactivity, which may disrupt essential cellular processes by binding to crucial enzymes or proteins. []

- Antiviral Activity: MOI demonstrates antiviral activity against various DNA and RNA viruses, including herpesviruses, mengovirus, poliovirus, and Sindbis virus. [, ] Its antiviral action likely involves interfering with viral protein synthesis by binding to ribosomes and preventing the attachment of viral messenger RNA (mRNA), thus inhibiting the formation of viral polysomes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.